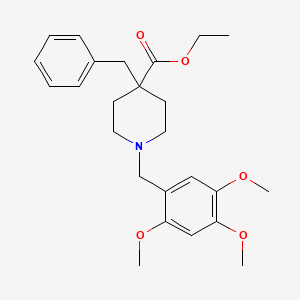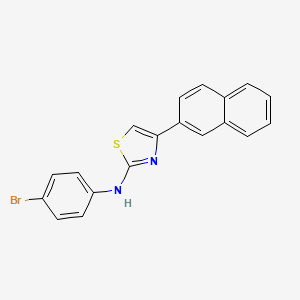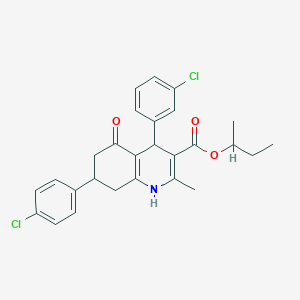
5-(3,5-dimethylphenoxy)-N,N-diethyl-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-dimethylphenoxy)-N,N-diethyl-1-pentanamine, commonly known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DPPE belongs to the class of compounds known as arylalkylamines and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of DPPE is not fully understood. However, it has been suggested that DPPE acts by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. DPPE has also been found to interact with receptors such as adrenergic, dopaminergic, and serotonergic receptors.
Biochemical and Physiological Effects
DPPE has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. DPPE has also been found to reduce anxiety and depression-like behaviors in animal models. Additionally, DPPE has been shown to possess anticonvulsant properties and may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
DPPE has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. DPPE also exhibits a wide range of biological activities, making it a versatile compound for use in various experiments. However, DPPE has some limitations. It is a relatively new compound, and its long-term safety and efficacy are not fully understood. Additionally, DPPE may exhibit off-target effects, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on DPPE. One area of interest is the development of DPPE derivatives with improved efficacy and safety profiles. Another direction is the investigation of DPPE's potential as a treatment for various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of DPPE and its potential off-target effects.
Conclusion
In conclusion, DPPE is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. DPPE has several advantages for use in lab experiments, but its long-term safety and efficacy are not fully understood. There are several future directions for research on DPPE, including the development of DPPE derivatives and investigation of its potential as a treatment for various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of DPPE involves the reaction of 3,5-dimethylphenol with diethylamine and 1-bromopentane. The reaction is carried out in the presence of a catalyst such as potassium carbonate and a solvent such as acetone. The product is then purified using column chromatography to obtain pure DPPE.
Wissenschaftliche Forschungsanwendungen
DPPE has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. DPPE has also been investigated for its potential as an antidepressant, antipsychotic, and anticonvulsant agent.
Eigenschaften
IUPAC Name |
5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-18(6-2)10-8-7-9-11-19-17-13-15(3)12-16(4)14-17/h12-14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTNOUVPYBYOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide)](/img/structure/B5115954.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide](/img/structure/B5115960.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5115975.png)
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)


![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate](/img/structure/B5116036.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)


![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)
![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)
